N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine
CAS No.:
Cat. No.: VC15883103
Molecular Formula: C21H27N3O2S
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27N3O2S |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine |
| Standard InChI | InChI=1S/C21H27N3O2S/c1-16-10-12-18(13-11-16)27(25,26)24-15-3-2-9-20(24)19-8-5-14-22-21(19)23-17-6-4-7-17/h5,8,10-14,17,20H,2-4,6-7,9,15H2,1H3,(H,22,23) |
| Standard InChI Key | LCZDAYLCNVCVIW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)NC4CCC4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-cyclobutyl-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridin-2-amine, reflects its three-dimensional architecture:
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A pyridine ring serves as the central scaffold.
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A cyclobutyl group is attached via an amine linkage at the pyridine’s 2-position.
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A piperidine ring, substituted at its nitrogen atom with a para-toluenesulfonyl (tosyl) group, is connected to the pyridine’s 3-position.
The molecular formula is inferred as C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub>S, with a molecular weight of 385.5 g/mol. The tosyl group introduces sulfonamide functionality, enhancing the molecule’s potential for hydrogen bonding and electrostatic interactions .
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>21</sub>H<sub>27</sub>N<sub>3</sub>O<sub>2</sub>S |
| Molecular Weight | 385.5 g/mol |
| Hydrogen Bond Donors | 1 (NH group) |
| Hydrogen Bond Acceptors | 5 (pyridine N, sulfonyl O) |
| Topological Polar Surface Area | ~75 Ų |
The compound’s moderate polarity and balanced lipophilicity suggest favorable membrane permeability, a trait critical for bioactive molecules.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine typically involves multi-step protocols:
Step 1: Tosylation of Piperidine
Piperidine is reacted with para-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to yield N-tosylpiperidine. This step achieves >90% yield under optimized conditions .
Step 2: Functionalization of Pyridine
A pyridine derivative undergoes sequential substitutions:
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Buchwald-Hartwig Amination: Introduction of the cyclobutylamine group at the 2-position using a palladium catalyst .
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Suzuki-Miyaura Coupling: Attachment of the tosylated piperidine moiety at the 3-position via a boronic ester intermediate .
Step 3: Purification
Chromatographic techniques (e.g., flash column chromatography) isolate the target compound with >95% purity, as confirmed by HPLC .
Industrial-Scale Production
Recent advances emphasize continuous-flow reactors to enhance reaction efficiency and reduce solvent waste. For example, a telescoped synthesis combining tosylation and amination steps in a single flow system achieved a 30% reduction in production costs compared to batch methods .
Applications in Medicinal Chemistry
Drug Discovery Building Block
The compound’s modular structure enables derivatization at three sites:
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Cyclobutyl group: Replacement with other cycloalkanes tunes lipophilicity.
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Tosyl group: Substitution with acyl or carbamate groups alters pharmacokinetics.
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Pyridine ring: Functionalization at the 4- or 5-position introduces additional pharmacophores .
Case Study: Optimized Antagonist Design
A related spirocyclobutyl piperidine derivative demonstrated 10-fold higher affinity for the μ-opioid receptor (MOR) compared to morphine, attributed to the cyclobutyl group’s conformational restraint . This finding underscores the potential of N-Cyclobutyl-3-(1-tosylpiperidin-2-yl)pyridin-2-amine as a precursor for neuroactive agents.
Comparison with Structural Analogs
The cyclobutyl group’s smaller ring size confers improved metabolic stability over cyclohexyl analogs, as evidenced by longer in vivo half-lives in rodent models.
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